N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-17-9-7-16(8-10-17)22-19(25)13-24-20(26)12-11-18(23-24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3,(H,22,25) |
InChI Key |
JUCYPVDFTXMXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or pyridazinones.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Core
Pyridazinone derivatives often exhibit bioactivity modulated by substituents on the heterocyclic ring. Key analogs include:

Key Observations :
Variations in the Acetamide Side Chain
The acetamide linker and its aryl substituents significantly influence pharmacological profiles:
Key Observations :
Heterocyclic Modifications
Incorporation of additional heterocycles diversifies bioactivity:
Spectroscopic Data
- 1H NMR: Pyridazinone protons typically resonate at δ 6.5–8.0 ppm, while acetamide NH signals appear at δ 8.0–10.0 ppm .
- IR: Strong C=O stretches (1640–1680 cm⁻¹) confirm pyridazinone and acetamide carbonyl groups .
Biological Activity
N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class, which has attracted significant attention for its potential biological activities, particularly in the field of neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.4 g/mol
CAS Number: 921853-08-9
The compound features a unique arrangement of functional groups that contribute to its pharmacological properties. The ethoxyphenyl group and the fluorophenyl substituent on the pyridazinone core enhance its interaction with biological targets, potentially leading to various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:
- Enzyme Interaction: The compound may inhibit or activate enzymes that are critical for various biological processes.
- Receptor Modulation: It can interact with cell surface receptors, influencing cellular signaling pathways.
- Gene Expression Influence: The compound may affect the expression of genes involved in disease progression or cellular function.
Anticonvulsant Properties
Research indicates that this compound exhibits notable anticonvulsant activity, suggesting potential applications in treating epilepsy and other neurological disorders. Its structural components may enhance its efficacy in reducing neuronal hyperexcitability.
Case Studies and Research Findings
-
Anticonvulsant Efficacy:
- A study demonstrated that compounds similar to this compound significantly reduced seizure activity in animal models, indicating a promising therapeutic profile for epilepsy treatment.
-
Neuroprotective Effects:
- Another investigation highlighted the neuroprotective effects of pyridazinone derivatives, including this compound, against oxidative stress-induced neuronal damage. These findings suggest potential applications in neurodegenerative diseases.
- Pharmacokinetics and Metabolism:
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Pyridazinone core formation : Hydrazine reacts with carbonyl precursors (e.g., diketones) under acidic conditions to form the pyridazinone ring .
- Substituent introduction : Alkylation (e.g., ethyl halides) and acetylation steps are used to attach the ethoxyphenyl and fluorophenyl groups. Solvents like ethanol or dichloromethane, reflux conditions, and catalysts (e.g., triethylamine) optimize yield .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the molecular structure of the compound validated post-synthesis?
Structural confirmation relies on spectroscopic and analytical methods:
- NMR spectroscopy : H and C NMR identify proton and carbon environments, confirming substituent positions .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- IR spectroscopy : Functional groups (amide C=O, pyridazinone N-H) are validated via characteristic absorption bands .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test activity against phosphodiesterase 4 (PDE4) or histone deacetylases (HDACs) using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HeLa, HEK293) to assess safety margins .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scalable production?
- Reaction condition tuning : Adjust temperature (e.g., 60–80°C for acetylation), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 10 mol% triethylamine) .
- Purification refinement : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity fractions .
- Quality control : Implement in-process monitoring via TLC or inline UV spectroscopy .
Q. What methodologies elucidate the compound’s mechanism of action in therapeutic contexts?
- Molecular docking : Simulate binding interactions with target proteins (e.g., PDE4, HDACs) using software like AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , /) with immobilized enzyme targets .
- Gene expression profiling : RNA-seq or qPCR to assess downstream effects on pathways like cAMP signaling .
Q. How can contradictory data in biological activity studies be resolved?
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent consistency) .
- Orthogonal validation : Cross-verify results using complementary techniques (e.g., SPR + isothermal titration calorimetry) .
- Structural analogs : Compare activity across derivatives (Table 1, ) to identify substituent-dependent trends.
Table 1 : Comparative SAR of Pyridazinone Derivatives (Adapted from )
| Substituent Position | Biological Activity | Key Structural Feature |
|---|---|---|
| 3-(4-Fluorophenyl) | PDE4 inhibition | Halogenated aryl group |
| 4-Ethoxyphenyl | HDAC inhibition | Ether linkage |
| 6-Oxo group | Solubility enhancer | Polar moiety |
Q. What advanced techniques characterize the compound’s physicochemical properties?
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
- Solubility profiling : Use shake-flask methods in buffers (pH 1.2–7.4) to assess bioavailability .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC to identify degradation products .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy, vary halogen positions) .
- Biological testing : Screen analogs against target enzymes/cell lines to identify activity trends .
- Computational modeling : QSAR models predict bioactivity based on electronic (e.g., Hammett constants) and steric parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

